molecular formula C17H12N4OS B2885786 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide CAS No. 2034402-04-3

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide

Cat. No.: B2885786
CAS No.: 2034402-04-3
M. Wt: 320.37
InChI Key: QRJMZZRCTRGGFD-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring fused to a pyrazolo[1,5-a]pyridine moiety, which is further substituted with a phenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives and hydrazines

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide can be employed as a tool to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against specific targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo[1,5-a] core structure but differ in the substituents attached to the core.

  • Thiazole derivatives: These compounds contain a thiazole ring but may have different substituents and functional groups.

Uniqueness: 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide is unique due to its specific combination of the pyrazolo[1,5-a]pyridine and thiazole rings, along with the phenyl and carboxamide groups. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

2-phenyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(19-13-7-9-21-14(10-13)6-8-18-21)15-11-23-17(20-15)12-4-2-1-3-5-12/h1-11H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJMZZRCTRGGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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